

# Assessing the Immunogenicity of SHR-A1811: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

MC-Gly-Gly-Phe-Gly-(R)Cyclopropane-Exatecan

Cat. No.:

B12389919

Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunogenicity profile of the novel antibody-drug conjugate (ADC) SHR-A1811 against its key competitors, Trastuzumab deruxtecan (Enhertu®) and Adotrastuzumab emtansine (Kadcyla®). This document summarizes available clinical and preclinical data, details relevant experimental protocols, and visualizes key immunological pathways and assay workflows.

### **Executive Summary**

SHR-A1811 is a next-generation anti-HER2 ADC showing promise in clinical trials. A critical aspect of its long-term efficacy and safety is its immunogenicity, or the propensity to induce an immune response in patients. While comprehensive clinical data on the incidence of anti-drug antibodies (ADAs) for SHR-A1811 has not yet been publicly disclosed, preclinical studies suggest a low immunogenic potential. In comparison, Trastuzumab deruxtecan has a reported ADA incidence of 0.6% in clinical trials, while Ado-trastuzumab emtansine has a reported incidence of 4.5%. The formation of ADAs can impact an ADC's pharmacokinetics, efficacy, and safety, making its assessment a crucial component of drug development.

### **Comparative Immunogenicity Data**

The table below summarizes the available immunogenicity data for SHR-A1811 and its main competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in assay methodologies and patient populations.



| Antibody-<br>Drug<br>Conjugate                 | Target | Payload                       | Linker            | Preclinical<br>Immunogen<br>icity (in<br>Cynomolgu<br>s Monkeys)                            | Clinical<br>Anti-Drug<br>Antibody<br>(ADA)<br>Incidence                                                                                             |
|------------------------------------------------|--------|-------------------------------|-------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| SHR-A1811                                      | HER2   | Topoisomera<br>se I Inhibitor | Cleavable         | Low immunogenici ty suggested by comparable toxicokinetics after single and multiple doses. | Data not publicly available. Some patients in a Phase 1/2 study tested positive for anti-SHR-A1811 antibodies, but the incidence was not specified. |
| Trastuzumab<br>deruxtecan<br>(Enhertu®)        | HER2   | Topoisomera<br>se I Inhibitor | Cleavable         | Not specified in publicly available documents.                                              | 0.6% of patients developed antibodies against trastuzumab deruxtecan.                                                                               |
| Ado-<br>trastuzumab<br>emtansine<br>(Kadcyla®) | HER2   | Tubulin<br>Inhibitor<br>(DM1) | Non-<br>cleavable | Not specified in publicly available documents.                                              | 4.5% of patients developed anti-therapeutic antibodies to T-DM1.[1][2]                                                                              |



# **Experimental Protocols: Assessing ADC Immunogenicity**

The assessment of immunogenicity for ADCs is a multi-tiered process, typically involving screening, confirmatory, and characterization assays. The following outlines a standard approach for an anti-drug antibody (ADA) bridging ELISA, a common method used in this assessment.

Objective: To detect and confirm the presence of anti-drug antibodies in patient serum.

Principle: The bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.

#### Materials:

- 96-well microtiter plates
- Biotinylated ADC (for capture)
- Horseradish peroxidase (HRP)-conjugated ADC (for detection)
- Patient serum samples
- Positive and negative control antibodies
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H2SO4)
- Plate reader

#### Methodology:

Coating:



- Coat the microtiter plate wells with a capture reagent (e.g., streptavidin if using a biotinylated ADC for capture).
- Incubate and then wash the plate.

#### Blocking:

- Add blocking buffer to each well to prevent non-specific binding.
- Incubate and then wash the plate.
- Sample Incubation (Screening Assay):
  - Add diluted patient serum samples, positive controls, and negative controls to the wells.
  - Incubate to allow any ADAs present to bind to the capture ADC.
  - Wash the plate to remove unbound components.

#### Detection:

- Add the HRP-conjugated ADC to the wells. If ADAs are present, they will "bridge" the capture and detection ADC molecules.
- Incubate and then wash the plate.

#### · Signal Development:

- Add the substrate solution to the wells. The HRP enzyme will catalyze a color change.
- Stop the reaction with the stop solution.

#### Data Analysis:

- Read the absorbance at the appropriate wavelength using a plate reader.
- Samples with a signal above a pre-defined cut-point are considered screen-positive.
- Confirmatory Assay:



- For screen-positive samples, a confirmatory assay is performed. This typically involves
  pre-incubating the patient serum with an excess of the unlabeled ADC.
- If the signal is significantly reduced in the presence of the excess unlabeled ADC, the sample is confirmed as positive for specific ADAs.

# Visualizing Immunogenicity Assessment and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: Workflow for Anti-Drug Antibody (ADA) Testing.





Click to download full resolution via product page

Caption: Potential Immunogenicity Pathway of an ADC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Assessing the Immunogenicity of SHR-A1811: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12389919#assessing-the-immunogenicity-of-shr-a1811-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com